molecular formula C10H10ClFN2O B1373989 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one CAS No. 1251344-72-5

3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1373989
CAS No.: 1251344-72-5
M. Wt: 228.65 g/mol
InChI Key: NUQCMSALWYGKNK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one (CAS: 1251344-72-5) is a 5-membered heterocyclic compound with the molecular formula C₁₀H₁₀ClFN₂O and a molecular weight of 228.65 g/mol . Its structure comprises a pyrrolidin-2-one core substituted with an amino group at the 3-position and a 4-chloro-3-fluorophenyl moiety at the 1-position.

Properties

IUPAC Name

3-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-7-2-1-6(5-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQCMSALWYGKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroaniline and succinic anhydride.

    Formation of Intermediate: The 4-chloro-3-fluoroaniline reacts with succinic anhydride in the presence of a base such as triethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents on Aromatic Ring Amino Group Position Molecular Weight (g/mol) Potential Applications
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one 1251344-72-5 C₁₀H₁₀ClFN₂O 4-Cl, 3-F 3 228.65 Kinase inhibitors, CNS agents*
4-Amino-1-phenylpyrrolidin-2-one Not provided C₁₀H₁₂N₂O Phenyl (no halogens) 4 176.22 Synthetic intermediate
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Not provided C₁₀H₉ClFNO 2-Cl, 6-F N/A 213.64 Not specified
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Not provided C₁₃H₁₈FN₂O 4-F N/A (methylamino side chain) 252.30 Chiral intermediates for drug synthesis

Notes:

  • Halogen Substitutions: The target compound’s 4-chloro-3-fluorophenyl group distinguishes it from analogs like 4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one, where halogen positions alter steric and electronic properties. This substitution pattern may enhance metabolic stability or target binding compared to non-halogenated analogs (e.g., 4-amino-1-phenylpyrrolidin-2-one) .

Biological Activity

3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a chemical compound categorized within the pyrrolidinone class, recognized for its potential applications in medicinal chemistry. Its structural features, including an amino group and halogen substituents (chloro and fluoro), suggest significant biological activity, particularly in antimicrobial and anticancer research.

Molecular Structure

  • Molecular Formula : C14H16ClFN2O
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 1251344-72-5

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-chloro-3-fluoroaniline and succinic anhydride.
  • Reaction Conditions : The reaction is facilitated by a base (e.g., triethylamine) to form an intermediate, which then undergoes cyclization under acidic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

Anticancer Potential

Studies have also explored the compound's potential in cancer therapy. Its structural analogs have been investigated for their capability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted various derivatives of pyrrolidinones, including this compound, showcasing their effectiveness against different cancer cell lines:

CompoundTarget Cancer TypeIC50 Value (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer10
3-Amino...Colorectal Cancer20

These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.

Similar Compounds

The uniqueness of this compound lies in its specific halogen substitutions. Comparatively:

Compound NameHalogen SubstituentsBiological Activity
3-Amino-1-(4-chlorophenyl)pyrrolidin-2-oneCl onlyModerate
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-oneF onlyLow
3-Amino-1-(4-chloro-3-methylphenyl)pyrrolidin-2-oneCl + CH₃High

This table illustrates that the combination of chloro and fluoro groups significantly enhances biological activity compared to other derivatives.

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